N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine
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Overview
Description
N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with bromophenyl and chlorophenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the bromophenyl and chlorophenylsulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chlorophenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or dehalogenated products.
Substitution: Formation of new substituted piperidine derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-chlorophenyl)aniline: Shares structural similarities but differs in the functional groups attached to the piperidine ring.
4-(4-chlorophenyl)piperidin-4-ol: Another piperidine derivative with different substituents.
Uniqueness
N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine is unique due to its specific combination of bromophenyl and chlorophenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H18BrClN2O2S |
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Molecular Weight |
429.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C17H18BrClN2O2S/c18-13-1-5-15(6-2-13)20-16-9-11-21(12-10-16)24(22,23)17-7-3-14(19)4-8-17/h1-8,16,20H,9-12H2 |
InChI Key |
GBQVNYZTTROLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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